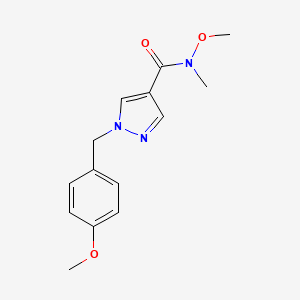

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide

Übersicht

Beschreibung

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxy and methyl groups, as well as a carboxamide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Substitution Reactions: The methoxy and methyl groups are introduced through nucleophilic substitution reactions. For instance, the methoxy group can be added using methanol in the presence of a base.

Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine, such as methylamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Methanol and a base like sodium hydroxide for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methoxy-1-(4-methoxybenzyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

- 4-acetyl-1-(4-methoxybenzyl)pyrrolidin-2-one

Uniqueness

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Biologische Aktivität

N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide (CAS Number: 1105039-59-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C14H17N3O3

- Molecular Weight: 275.31 g/mol

- Purity: >95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Compounds in the pyrazole class are known to exhibit diverse pharmacological effects, including:

- Anti-inflammatory Activity: Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This compound has been evaluated for its COX-1 and COX-2 inhibitory effects, demonstrating significant potential in reducing inflammation.

- Anticancer Properties: The compound's structure suggests it may interfere with cellular pathways involved in cancer progression. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Effects: Some pyrazole derivatives exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.

Anti-inflammatory Activity

A study conducted by Sivaramakarthikeyan et al. highlighted the anti-inflammatory effects of various pyrazole derivatives, including those structurally related to this compound. The compound was tested using the carrageenan-induced paw edema model, showing significant inhibition of paw swelling comparable to standard anti-inflammatory drugs like diclofenac sodium .

| Compound | Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 62% | 54.65 |

| Diclofenac Sodium | 90% | 44.81 |

Anticancer Activity

Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. A recent study evaluated several compounds for their cytotoxic effects on various cancer cell lines, revealing that those with similar structural features to this compound exhibited promising results in reducing cell viability .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. In vitro studies demonstrated that compounds with similar moieties effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In an experimental model involving acute inflammation, the administration of this compound resulted in a marked reduction in paw edema compared to untreated controls. Histopathological evaluations indicated minimal tissue damage, underscoring its safety profile .

Case Study 2: Anticancer Screening

A series of pyrazole derivatives were screened against breast cancer cell lines, with results showing that compounds structurally related to this compound exhibited IC50 values below 20 µM, indicating potent anticancer activity .

Q & A

Q. What are the optimal synthetic routes for N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide?

Basic Research Question

The compound is synthesized via multi-step protocols involving decarboxylative N-alkylation and cyclocondensation. A validated approach involves reacting 4-methoxybenzyl derivatives with pyrazole carboxylates under Ru-catalyzed photoredox conditions. For example, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is synthesized using 2-(4-methoxyphenyl)acetic acid and ethyl 4-pyrazolecarboxylate in DCE/HFIP solvent, followed by flash column chromatography for purification . The 4-methoxybenzyl (PMB) group is introduced via alkylation of carboxylic acids with PMBCl under basic conditions (e.g., K₂CO₃ or triethylamine), a method widely used for hindered substrates .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

Structural validation requires a combination of spectral and elemental analyses:

- IR Spectroscopy : Identifies carbonyl (C=O) and N–H stretches (e.g., carboxamide at ~1650–1700 cm⁻¹).

- NMR (¹H/¹³C) : Confirms substitution patterns, such as methoxy protons (δ 3.7–3.9 ppm) and pyrazole ring protons (δ 7.0–8.5 ppm).

- Mass Spectrometry : Verifies molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ matching C₁₆H₁₉N₃O₃).

- Elemental Analysis : Validates C, H, and N percentages (e.g., C 58.7%, H 5.7%, N 12.4%) .

Q. How do structural modifications influence the biological activity of this pyrazole-4-carboxamide derivative?

Advanced Research Question

Substituent effects are analyzed through structure-activity relationship (SAR) studies. For example:

- Methoxy Positioning : 4-Methoxybenzyl groups enhance lipophilicity and receptor binding, as seen in SDH inhibitors where trifluoromethyl substitutions improve antifungal activity (EC₅₀ = 1.8–6.8 µg/mL) .

- N-Alkylation : Methyl or methoxy groups on the pyrazole ring modulate metabolic stability. Replacing N-methyl with bulkier groups (e.g., isopropyl) may reduce off-target interactions.

- Carboxamide Linkers : Rigid linkers (e.g., oxadiazoles) improve target engagement by restricting conformational flexibility .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Advanced Research Question

Molecular docking and 3D-QSAR models are employed to assess interactions. For SDH inhibitors, docking into the Gibberella zeae SDH binding pocket reveals hydrogen bonds with Arg59 and π-π stacking with Phe77. Parameters include:

- Glide SP/XP Scoring : Evaluates docking poses and binding energy (ΔG < −8 kcal/mol indicates strong affinity).

- CoMFA/CoMSIA : Correlates steric/electrostatic fields with bioactivity (q² > 0.5 validates predictive power) .

Q. How can researchers address contradictions in reported biological data for this compound?

Advanced Research Question

Discrepancies in EC₅₀/IC₅₀ values (e.g., antifungal vs. enzymatic assays) are resolved by:

- Assay Standardization : Normalize protocols for fungal strain (e.g., Phytophthora infestans), incubation time, and solvent controls.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites under experimental conditions.

- Orthogonal Validation : Cross-check results with radioligand binding assays or isothermal titration calorimetry (ITC) .

Q. What strategies improve the metabolic stability of this compound in in vivo studies?

Advanced Research Question

Optimize stability via:

- Isotopic Labeling : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation.

- Prodrug Design : Mask the carboxamide as a pivaloyloxymethyl (POM) ester to enhance oral bioavailability.

- Co-crystallization : Identify metabolic hotspots using X-ray crystallography with human liver microsomes .

Q. How are 3D-QSAR models developed for pyrazole-4-carboxamide derivatives?

Advanced Research Question

3D-QSAR relies on:

- Alignment Rules : Superimpose compounds based on the pyrazole core and carboxamide linker.

- Partial Least Squares (PLS) : Correlate steric/electrostatic descriptors (e.g., logP, molar refractivity) with antifungal activity.

- Validation : Use leave-one-out (LOO) cross-validation (R² > 0.8) and external test sets (e.g., 20% of compounds) .

Q. What safety precautions are essential when handling this compound in the lab?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and N95 masks to avoid inhalation/contact (skin irritation data unavailable) .

- Ventilation : Use fume hoods for synthesis steps involving PMBCl or HFIP solvents.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Eigenschaften

IUPAC Name |

N-methoxy-1-[(4-methoxyphenyl)methyl]-N-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-16(20-3)14(18)12-8-15-17(10-12)9-11-4-6-13(19-2)7-5-11/h4-8,10H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNRJHBOKFQJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.